[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine
Overview
Description
[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine is a chemical compound with the molecular formula C13H14N2O2S and a molecular weight of 262.33 g/mol . It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonyl group. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of hydrazone derivatives, which have shown antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives can inhibit the growth of microbial cells by interfering with essential biochemical pathways. The hydrazine group can form covalent bonds with target proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar compounds to [4-(4-Methylbenzenesulfonyl)phenyl]hydrazine include:
4-Methylbenzenesulfonohydrazide: A related compound with similar biological activities.
Phenylhydrazine derivatives: These compounds share the hydrazine functional group and exhibit comparable reactivity and applications.
This compound is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts specific chemical and biological properties that differentiate it from other hydrazine derivatives.
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylphenyl]hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)18(16,17)13-8-4-11(15-14)5-9-13/h2-9,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULUSNMAXYDHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332395 | |
Record name | [4-(4-methylphenyl)sulfonylphenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830801 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80912-28-3 | |
Record name | [4-(4-methylphenyl)sulfonylphenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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